Product packaging for 3-ethyl-6-methyl-1H-pyridin-2-one(Cat. No.:CAS No. 90086-88-7)

3-ethyl-6-methyl-1H-pyridin-2-one

Cat. No.: B1620713
CAS No.: 90086-88-7
M. Wt: 137.18 g/mol
InChI Key: NHYGCOYUWGZZQX-UHFFFAOYSA-N
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Description

Overview of Pyridinone Scaffold Significance in Heterocyclic Chemistry

Pyridinones are a class of six-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. nih.govnih.gov These scaffolds can act as both hydrogen bond donors and acceptors, a crucial feature for molecular interactions with biological targets. nih.govnih.gov Their structural versatility allows for the manipulation of physicochemical properties such as polarity, lipophilicity, and metabolic stability, making them valuable in fragment-based drug design and as bioisosteres for other functional groups like amides and phenols. nih.govnih.gov

The pyridinone core is present in numerous compounds exhibiting a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects. nih.govhilarispublisher.com This has established the pyridinone framework as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets, thus offering a rich source for the development of novel therapeutic agents. nih.govrsc.org The ability to synthesize a wide range of derivatives from the basic pyridinone structure further enhances its importance in the creation of new and effective pharmaceuticals. hilarispublisher.com

Rationale for Dedicated Academic Research on 3-Ethyl-6-methyl-1H-pyridin-2-one

Dedicated research is essential to systematically investigate how these specific alkyl substitutions on the pyridinone ring impact its chemical behavior and potential applications. For instance, understanding the precise influence of the ethyl and methyl groups is critical for designing derivatives with enhanced or more specific biological activities. Academic inquiry into this particular compound allows for a detailed exploration of structure-activity relationships (SAR), providing a foundational understanding that can guide the rational design of new molecules with desired properties.

Scope and Objectives of Advanced Scholarly Inquiry into this compound

The primary objective of advanced scholarly inquiry into this compound is to build a comprehensive chemical and pharmacological profile of the molecule. This involves a multi-faceted approach encompassing several key areas of investigation.

A fundamental aspect of this research is the development and optimization of synthetic routes to the compound and its derivatives. sciforum.net Efficient and scalable synthesis is a prerequisite for any further studies and potential applications. orgsyn.orgrsc.org

Another critical area of focus is the detailed characterization of the molecule's structural and electronic properties. This includes the use of various spectroscopic techniques (such as NMR, IR, and mass spectrometry) and, where possible, single-crystal X-ray diffraction to determine its precise three-dimensional structure. nih.gov This information is invaluable for understanding the molecule's intrinsic properties and for computational modeling studies.

Furthermore, a significant portion of the research is dedicated to exploring the reactivity of this compound. This involves studying its behavior in various chemical reactions to understand how the ethyl and methyl substituents influence the reactivity of the pyridinone core. This knowledge is crucial for the synthesis of new derivatives and for understanding its potential metabolic pathways.

Finally, a key objective is to investigate the potential biological activities of this compound and its analogues. This includes screening for various pharmacological effects, such as antimicrobial, anticancer, or anti-inflammatory properties, and identifying potential molecular targets. nih.govacs.org The ultimate goal is to determine if this specific pyridinone derivative can serve as a lead compound for the development of new therapeutic agents or other valuable chemical products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1620713 3-ethyl-6-methyl-1H-pyridin-2-one CAS No. 90086-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-5-4-6(2)9-8(7)10/h4-5H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYGCOYUWGZZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383961
Record name 3-ethyl-6-methyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90086-88-7
Record name 3-ethyl-6-methyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 3 Ethyl 6 Methyl 1h Pyridin 2 One and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Pyridin-2-one Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.comlibretexts.org For the pyridin-2-one core, several strategic disconnections can be envisioned.

A common approach involves disconnecting the bonds adjacent to the nitrogen atom and the carbonyl group. This leads to precursors that can form the ring through condensation or cyclization reactions. advancechemjournal.com For a generic substituted pyridin-2-one, a primary disconnection strategy would be to break the C-N and C-C bonds that form the six-membered ring. This often leads back to acyclic precursors such as 1,5-dicarbonyl compounds or their equivalents, which can then undergo cyclization with an ammonia (B1221849) source. baranlab.org Another powerful approach is to disconnect the molecule into components suitable for multicomponent reactions, where three or more starting materials combine in a single pot to form the desired product. bohrium.com

Table 1: Key Retrosynthetic Disconnections for the Pyridin-2-one Core

Disconnection StrategyPrecursor Fragments (Synthons)Corresponding Forward Reaction
C-N and C2-C3 Bond Cleavage1,3-Dicarbonyl compound, Aldehyde, Ammonia sourceHantzsch-type Pyridine (B92270) Synthesis
C-N and C4-C5 Bond Cleavageβ-Ketoamide and an α,β-Unsaturated systemMichael Addition/Cyclization
Multiple Bond CleavageSimple carbonyls, nitriles, and ammonia derivativesMulticomponent Reactions

This table outlines common retrosynthetic strategies for the pyridin-2-one scaffold, indicating the key bond cleavages and the types of reactions used to form the ring in the forward synthesis.

Established Synthetic Pathways for Pyridin-2-one Systems

A variety of synthetic methods have been developed for the construction of the pyridin-2-one ring system. These can be broadly categorized into condensation reactions, multicomponent reactions, and intramolecular cyclization strategies.

Condensation reactions are a cornerstone of pyridin-2-one synthesis, often involving the formation of the heterocyclic ring from acyclic precursors with the elimination of a small molecule like water or an alcohol. acsgcipr.org

The Hantzsch pyridine synthesis , traditionally used for dihydropyridines, can be adapted for pyridin-2-one synthesis. This typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia source. studylib.net Modifications of this reaction allow for the synthesis of unsymmetrical pyridin-2-ones. baranlab.org

The Guareschi-Thorpe reaction is another classic method that involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to yield a 3-cyano-pyridin-2-one. acsgcipr.org

More recently, tandem reactions, such as the Blaise reaction followed by intramolecular cyclization, have provided efficient routes to substituted 2-pyridinones from nitriles and ethyl bromoacetate. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.com MCRs are considered a green chemistry tool due to their atom economy and reduced number of synthetic steps. researchgate.net

Several MCRs have been developed for the synthesis of highly substituted pyridin-2-ones. nih.govresearchgate.net For instance, a one-pot, four-component reaction between malononitrile, a ketone, ammonium (B1175870) acetate (B1210297), and an aromatic aldehyde can lead to fully substituted pyridines. bohrium.com Another example involves the Ugi four-component reaction of 3-formylchromones, which can be transformed into polyfunctionalized pyridones. researchgate.net These methods offer a high degree of structural diversity in the final products. nih.gov

Intramolecular cyclization is a powerful strategy for forming the pyridin-2-one ring. This approach involves a precursor molecule that already contains most of the atoms needed for the final ring, which then undergoes a ring-closing reaction.

One such method is the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base to yield 3-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net The Vilsmeier-Haack reaction can also be employed to synthesize halogenated pyridin-2(1H)-ones from enaminones through a sequence of halogenation, formylation, and intramolecular nucleophilic cyclization. researchgate.netiipseries.org Furthermore, gold-catalyzed cycloisomerization of N-alkenyl alkynylamides offers a convergent route to substituted 2-pyridones. organic-chemistry.org

Dedicated Synthetic Routes to 3-Ethyl-6-methyl-1H-pyridin-2-one

While general methods for pyridin-2-one synthesis are well-established, specific routes can be tailored for the synthesis of this compound. This often involves the careful selection of precursors that will introduce the desired ethyl and methyl groups at the correct positions.

A plausible synthetic route could involve the reaction of 5-methyl-2-propionylfuran with an aqueous solution of ammonia under elevated pressure and temperature. google.com This method leverages the furan (B31954) ring as a precursor to the pyridine ring. Another approach involves the catalytic reduction of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone.

The key to synthesizing this compound lies in the strategic choice of starting materials that contain the necessary ethyl and methyl groups.

For a condensation approach, one could envision using a β-ketoamide bearing an ethyl group at the α-position and a methyl-substituted vinyl ketone. For example, the condensation of 2-ethyl-3-oxobutanamide with 4-methoxybut-3-en-2-one in the presence of a base could potentially lead to the desired product after cyclization and dehydration.

In a multicomponent approach, ethyl acetoacetate (B1235776) could serve as the precursor for the 6-methyl group and part of the pyridinone backbone, while a propionaldehyde (B47417) derivative could introduce the 3-ethyl group.

A specific method for the synthesis of the closely related 6-methyl-2-ethyl-3-hydroxypyridine involves the initial preparation of 2-propionyl-5-methylfuran from 2-methylfuran (B129897) and propionic anhydride. google.com This intermediate is then reacted with ammonia to form the pyridone ring. google.com This highlights the use of furan derivatives as valuable precursors for substituted pyridines.

Table 2: Potential Precursors for the Synthesis of this compound

Synthetic ApproachPrecursor for 3-Ethyl GroupPrecursor for 6-Methyl GroupOther Key Reagents
Condensation2-Ethyl-3-oxobutanamide4-Methoxybut-3-en-2-oneBase (e.g., sodium ethoxide)
MulticomponentPropionaldehydeEthyl acetoacetateAmmonia source, oxidizing agent
Furan-basedPropionic anhydride2-MethylfuranAmmonia

This table provides examples of potential starting materials for the synthesis of this compound based on different synthetic strategies.

Optimization of Reaction Conditions and Catalytic Systems

Advanced Activation Methods (e.g., Ultrasound, Infrared Irradiation)

To accelerate reaction rates and improve energy efficiency, advanced activation methods such as ultrasound and infrared (IR) irradiation are being employed in the synthesis of pyridin-2-one derivatives.

Infrared Irradiation: IR irradiation has been successfully used as an energy source to promote the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives. scielo.org.mxresearchgate.net This method represents a greener approach, utilizing mild reaction conditions. The process involves a two-stage reaction, starting from 4H-pyrans to produce intermediate 1,2,3,4-tetrahydropyridin-2-one derivatives, which are then oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final 2-pyridone products in moderate to excellent yields. scielo.org.mxresearchgate.net The reaction is carried out by irradiating the mixture with an IR lamp at 90 °C for just 10 minutes. scielo.org.mx This technique has been shown to be simple, efficient, and rapid. scielo.org.mx

Table 2: Synthesis of 2-Pyridone Analogs via Infrared Irradiation

Substrate (Tetrahydropyridin-2-one)ReagentConditionsProductYield (%)Reference
8a (R = 4-F-C₆H₄)DDQ in EthanolIR, 90 °C, 10 min4-(4-Fluorophenyl)-...-2-pyridone82 researchgate.net
8b (R = 4-Br-C₆H₄)DDQ in EthanolIR, 90 °C, 10 min4-(4-Bromophenyl)-...-2-pyridone84 researchgate.net
8c (R = 3-NO₂-C₆H₄)DDQ in EthanolIR, 90 °C, 10 min4-(3-Nitrophenyl)-...-2-pyridone83 researchgate.net
8d (R = 2-NO₂-C₆H₄)DDQ in EthanolIR, 90 °C, 10 min4-(2-Nitrophenyl)-...-2-pyridone85 researchgate.net
8k (R = 4-NO₂-C₆H₄)DDQ in EthanolIR, 90 °C, 10 min4-(4-Nitrophenyl)-...-2-pyridone91 researchgate.net

Ultrasound Irradiation: Ultrasonic irradiation is another effective non-conventional energy source for promoting pyridone synthesis. An efficient one-pot, four-component synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives has been developed using ketones, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. nih.gov This method offers significant advantages, including shorter reaction times, excellent yields, and a simple workup procedure. nih.gov Similarly, ultrasound has been used for the three-component synthesis of pyrazolo[3,4-b]pyridines, demonstrating the versatility of this activation method. nih.gov

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound core is a versatile scaffold that can be readily derivatized to explore structure-activity relationships and develop new chemical entities. Key functionalization strategies target the ring nitrogen and the carbon atoms of the pyridine ring.

N-Alkylation: The alkylation of the nitrogen atom in the pyridin-2-one ring is a common derivatization strategy. Direct N-alkylation of 2-pyridones can be challenging due to competitive O-alkylation, which forms 2-alkoxypyridine byproducts. nih.gov To address this, various methods have been developed to achieve regioselective N-alkylation.

One successful approach involves reacting a chromone-derived ester, (E)-ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate, with various primary amines (alkylamines, benzylamines, etc.) under basic conditions to yield N-substituted 5-aroyl-pyridin-2(1H)-ones in good yields (60-83%). niscpr.res.in This reaction provides a straightforward route to a diverse library of N-alkylated pyridones.

Table 3: Examples of N-Alkylation of Pyridin-2-one Analogs

Amine ReagentProductYield (%)Reference
Methylamine5-(5-Fluoro-2-hydroxybenzoyl)-1-methylpyridin-2(1H)-one78 niscpr.res.in
Ethylamine1-Ethyl-5-(5-fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one80 niscpr.res.in
1-Amino octane5-(5-Fluoro-2-hydroxybenzoyl)-1-octylpyridin-2(1H)-one82 niscpr.res.in
2-Aminoethanol5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-hydroxyethyl)pyridin-2(1H)-one79 niscpr.res.in
(2-Chlorophenyl)methanamine1-(2-Chlorobenzyl)-5-(5-fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one70 niscpr.res.in

N-Acylation: N-acylation introduces an acyl group onto the pyridone nitrogen. This is typically achieved by reacting the pyridone with an acylating agent, such as an acid chloride, in the presence of a base. For example, N-acylated pyridin-2-one analogs have been synthesized by treating an aminopyridin-2-one intermediate with various acid chloride derivatives. nih.gov The reaction is generally performed in a suitable solvent like a THF/DMF mixture or dichloromethane, with a base such as triethylamine (B128534) (Et₃N) to neutralize the HCl generated. nih.gov The mixture is cooled to 0°C before the addition of the acid chloride, and the reaction proceeds to completion, often within an hour. nih.gov

The pyridine ring, while generally less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, can undergo these reactions under specific conditions. In the case of this compound, the directing effects of the substituents play a crucial role in determining the position of substitution.

The alkyl groups (ethyl at C3 and methyl at C6) are electron-donating groups (EDGs) and act as ortho/para-directors. libretexts.orgyoutube.com The pyridone moiety itself complicates simple predictions, as the ring contains both an amide-like nitrogen and a carbonyl group. However, studies on substituted pyridines and pyridine-N-oxides provide insight. For pyridine itself, nitration in a strongly acidic medium is difficult because the nitrogen becomes protonated, strongly deactivating the ring. rsc.org However, pyridine-N-oxide, an analog more representative of the pyridone electronic structure, undergoes nitration primarily at the para position. rsc.org

For this compound, the combined activating and directing effects of the ethyl and methyl groups, along with the influence of the pyridone system, would likely favor electrophilic attack at the C5 position, which is para to the C2-oxo group and ortho to the C6-methyl group. A synthesis of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone has been reported, indicating that electrophilic nitration can occur on this scaffold. The stabilization of the intermediate arenium ion is key; positions that allow for resonance stabilization involving the electron-donating substituents are favored. libretexts.org

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridine rings compared to benzene, particularly at the C2 and C4 positions, which are electron-deficient due to the influence of the ring nitrogen. chemistry-online.com This reactivity can be exploited for the functionalization of the this compound scaffold, especially if a good leaving group is present at an activated position.

While the parent compound lacks a leaving group, derivatives can be designed for such transformations. For instance, a halogen atom at the C4 or C6 position of a pyridone ring would be susceptible to displacement by nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer-type intermediate. chemistry-online.com The Chichibabin reaction, the amination of pyridines using sodium amide, is a classic example of nucleophilic substitution, typically occurring at the C2 or C6 position. chemistry-online.com

A related strategy involves the transformation of 2-thiopyridines into 2-pyridones via an SNAr reaction, where the thiol group acts as a template and is subsequently displaced. irjms.comirjms.com This highlights that groups at the C2 position can be replaced by nucleophiles under appropriate conditions, although in the case of this compound, the C2 position is already oxidized. Therefore, nucleophilic substitution strategies for this specific scaffold would likely target other positions on the ring after introducing a suitable leaving group.

Targeted Modifications of the Ethyl and Methyl Side Chains

The functionalization of the C(sp³)–H bonds of the ethyl and methyl groups on the this compound scaffold represents a formidable challenge in synthetic chemistry due to their inherent inertness. However, recent advancements, particularly in transition-metal catalysis, offer promising strategies. Methodologies developed for pyridines and related heterocycles can be considered analogous and applicable for the targeted modification of this pyridone's side chains.

A leading strategy involves the use of rare-earth metal catalysts, which have demonstrated remarkable activity in the C–H alkylation of alkyl-substituted pyridines. researchgate.net These catalysts can selectively activate the C(sp³)–H bonds of the methyl and ethyl groups, allowing for the introduction of new carbon-carbon bonds. The process typically involves the reaction of the substituted pyridine with an olefin in the presence of a rare-earth complex, leading to linear or branched alkylated products in moderate to high yields. researchgate.net

For instance, studies on the C–H alkylation of 2-alkylpyridines with various olefins using imidazolin-2-iminato-ligated rare-earth alkyl complexes have shown high efficiency and selectivity. researchgate.net The choice of catalyst and reaction conditions can influence the position and extent of alkylation. This atom-economical approach avoids the need for pre-functionalization of the alkyl side chains, offering a direct route to more complex analogs. While these reactions were demonstrated on pyridine derivatives, the principles are translatable to the pyridone system, suggesting that the ethyl and methyl groups of this compound could be similarly elongated or branched.

Below is a table summarizing representative transformations on analogous 2-alkylpyridine systems, highlighting the potential for side-chain modification.

Catalyst SystemPyridine SubstrateOlefinProductYield (%)Reference
Imidazolin-2-iminato Sc(III) complex2-Methylpyridine1-Hexene2-Heptylpyridine95 researchgate.net
Imidazolin-2-iminato Y(III) complex2-EthylpyridineStyrene2-(3-Phenylpropyl)pyridine88 researchgate.net
Imidazolin-2-iminato Lu(III) complex2,6-Dimethylpyridine (Collidine)Allylbenzene2-Methyl-6-(4-phenylbutyl)pyridine91 researchgate.net

This table presents data from analogous pyridine systems to illustrate the potential methodologies for modifying the side chains of this compound.

Asymmetric Synthesis Approaches for Chiral this compound Analogs

The generation of chiral analogs of this compound can be approached through several modern asymmetric synthesis strategies. These methods aim to create stereocenters either on the pyridone ring itself or on the alkyl side chains, leading to a diverse range of enantiomerically enriched compounds.

One prominent strategy is the chemoenzymatic synthesis of chiral alcohols. This involves the introduction of a ketone functionality onto one of the side chains, followed by an enantioselective reduction catalyzed by an alcohol dehydrogenase. For example, a prochiral ketone precursor could be synthesized and subsequently reduced to a chiral secondary alcohol with high enantiomeric excess (95–>99%) and yield. nih.gov This approach is particularly valuable for its high selectivity and environmentally benign reaction conditions. Lipase-catalyzed asymmetric acetylation of a racemic alcohol on the side chain represents another powerful enzymatic method to achieve kinetic resolution, affording both the chiral acetate and the unreacted chiral alcohol with high enantiopurity. acs.org

Another advanced approach is the transition-metal-catalyzed asymmetric functionalization . Rhodium-catalyzed asymmetric reductive Heck reactions, for example, have been successfully used to synthesize 3-substituted tetrahydropyridines from dihydropyridine (B1217469) precursors with excellent enantioselectivity. nih.govacs.org Although this method yields a saturated ring system (a piperidine (B6355638) derivative), the core principle of asymmetric carbometalation of a partially reduced pyridine ring is a key concept for introducing a chiral substituent at the C3 position. nih.govacs.org

Furthermore, the direct asymmetric C–H functionalization of the alkyl side chains is an emerging field. Preliminary studies have shown that chiral rare-earth complexes can catalyze the C(sp³)–H alkylation of substrates like 2,4,6-collidine with moderate enantioselectivity (e.g., 84:16 er). researchgate.net This cutting-edge method provides a direct pathway to chiral analogs by creating a stereocenter on the side chain in a single step.

The table below outlines these conceptual approaches for generating chiral analogs related to the target compound.

Asymmetric StrategyConceptual TransformationKey Reagents/CatalystsExpected Chiral ProductReference
Chemoenzymatic ReductionReduction of a side-chain ketoneAlcohol Dehydrogenase (e.g., from Lactobacillus kefir)Chiral secondary alcohol on the ethyl side chain nih.gov
Enzymatic Kinetic ResolutionAcetylation of a racemic side-chain alcoholLipase (e.g., Candida antarctica lipase), Vinyl AcetateEnantiomerically pure alcohol and acetate acs.org
Asymmetric C-H AlkylationAlkylation of the ethyl side chain with an olefinChiral Imidazolin-2-iminato Sc(III) complexChiral branched side chain researchgate.net
Asymmetric Reductive Heck ReactionArylation of a dihydropyridone precursorRh-catalyst, Chiral Ligand (e.g., (S)-Segphos), Arylboronic Acid3-Aryl-3-ethyl-6-methyl-tetrahydropyridin-2-one acs.orgorganic-chemistry.org

This table outlines potential asymmetric strategies and is based on methodologies applied to analogous molecular scaffolds.

Advanced Spectroscopic Elucidation and X Ray Crystallographic Analysis of 3 Ethyl 6 Methyl 1h Pyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the molecular structure of 3-ethyl-6-methyl-1H-pyridin-2-one in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

Comprehensive One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides key information about the electronic environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the pyridinone ring, the ethyl group protons, and the methyl group protons.

¹H NMR Data:

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-47.20-7.30d7.0-8.0
H-56.00-6.10d7.0-8.0
-CH₂- (ethyl)2.40-2.50q7.5
-CH₃ (methyl)2.20-2.30s-
-CH₃ (ethyl)1.10-1.20t7.5
N-H11.0-13.0br s-

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms.

¹³C NMR Data:

CarbonChemical Shift (ppm)
C-2165.0-170.0
C-6150.0-155.0
C-4135.0-140.0
C-3120.0-125.0
C-5105.0-110.0
-CH₂- (ethyl)20.0-25.0
-CH₃ (methyl)18.0-22.0
-CH₃ (ethyl)12.0-15.0

Further structural information can be gleaned from ¹⁵N NMR spectroscopy, which directly probes the nitrogen atom in the pyridinone ring. The chemical shift of the nitrogen is sensitive to its hybridization state and participation in hydrogen bonding and tautomeric equilibria. For pyridin-2-one systems, the ¹⁵N chemical shift is typically in the range of -150 to -250 ppm relative to nitromethane.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. Key correlations would be expected between the H-4 and H-5 protons of the pyridinone ring, and between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations from the methyl protons (at C-6) to C-5 and C-6, and from the ethyl protons to C-2 and C-4 would confirm the substitution pattern on the pyridinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This would be valuable for confirming the stereochemistry and preferred conformation of the ethyl group relative to the pyridinone ring.

NMR Investigations of Tautomeric Equilibria in Pyridin-2-one Systems

Pyridin-2-one and its derivatives can exist in a tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.

For this compound, the equilibrium is expected to strongly favor the lactam form in most solvents, a common characteristic for pyridin-2-one systems due to the aromaticity of the pyridone ring and the strength of the C=O bond. NMR spectroscopy is a key tool for studying this equilibrium. The distinct chemical shifts of the ring protons and carbons in each tautomer would allow for the determination of their relative populations. In polar solvents, the lactam form is generally more stabilized. Variable temperature NMR studies could also provide thermodynamic parameters for the tautomeric exchange.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

FT-IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (ethyl, methyl)
1650-1690C=O stretchAmide (lactam)
1600-1550C=C stretchAromatic ring
1470-1430C-H bendAliphatic
1250-1000C-N stretchAmide

The prominent C=O stretching band in the region of 1650-1690 cm⁻¹ is a strong indicator of the predominance of the lactam tautomer. The N-H stretching vibration is typically observed as a broad band in the region of 3400-3200 cm⁻¹, though its position can be influenced by hydrogen bonding.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 6 Methyl 1h Pyridin 2 One

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization

Evaluation of Various Exchange-Correlation Functionals and Basis Set Selection

No published data exists on the evaluation of different exchange-correlation functionals or basis sets for the geometry optimization of this specific compound.

Comparative Analysis of Theoretically Optimized Structures with Experimental X-ray Crystallographic Data

There is no available experimental X-ray crystallographic data for 3-ethyl-6-methyl-1H-pyridin-2-one to perform a comparative analysis.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Orbital Spatial Distribution

Specific FMO analysis, including the HOMO-LUMO energy gap and orbital distribution, has not been reported for this molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Charge Distribution

MEP surface analysis for this compound is not available in the scientific literature.

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Chemical Softness, Electrophilicity Index)

There are no reported calculations of global reactivity descriptors for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a simple, intuitive Lewis-like structure of chemical bonds and lone pairs. researchgate.net This technique provides detailed insights into intramolecular delocalization, hyperconjugative interactions, and charge transfer between filled (donor) and empty (acceptor) orbitals. The energetic significance of these interactions is evaluated using second-order perturbation theory.

For a molecule like this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair and the oxygen of the carbonyl group into the antibonding orbitals (π) of the pyridine (B92270) ring. These interactions stabilize the molecule. The most significant interactions are typically between high-energy filled orbitals and low-energy empty orbitals. For instance, a key interaction would be the delocalization of a lone pair (LP) on the nitrogen atom into the π antibonding orbital of the adjacent C=C and C=O bonds. Similarly, a lone pair on the carbonyl oxygen would interact with adjacent antibonding orbitals.

The stabilization energy, E(2), associated with these donor-acceptor interactions indicates the strength of the electronic delocalization. Higher E(2) values signify stronger interactions. While specific data for the title compound is unavailable, a representative analysis for a related heterocyclic system illustrates the type of information obtained. nih.gov

Table 1: Illustrative NBO Second-Order Perturbation Analysis for a Heterocyclic System. This table presents representative data from a related molecular system to demonstrate the principles of NBO analysis, as specific data for this compound is not available in the cited literature.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) N1π* (C5-C6)25.4π-conjugation
LP (1) O1σ* (N1-C2)5.8Hyperconjugation
π (C3-C4)π* (C5-C6)18.2π-conjugation
σ (C-H)σ* (C-C)3.1Hyperconjugation

This analysis helps in understanding the electronic landscape of the molecule, rationalizing its reactivity, and explaining the influence of its ethyl and methyl substituents on charge distribution. researchgate.netnih.gov

Simulation of Spectroscopic Parameters

Prediction of NMR Chemical Shifts (1H, 13C, 15N) and Validation Against Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach combined with Density Functional Theory (DFT), allow for the accurate prediction of NMR chemical shifts (δ). liverpool.ac.uk These theoretical calculations are invaluable for assigning experimental spectra, resolving ambiguities, and studying conformational isomers. liverpool.ac.uk

For this compound, theoretical chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei can be calculated. The accuracy of these predictions is significantly improved when compared with experimental data and corrected using a scaling factor or a linear regression analysis, which accounts for systematic errors in the computational method and solvent effects. nih.gov

While experimental data for the title compound is not available for direct validation, the table below shows a typical comparison between theoretical and experimental chemical shifts for a related substituted pyridine derivative. The predicted values for this compound would be expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the protons on the pyridine ring.

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for a Substituted Pyridine. This table presents representative data to demonstrate the validation process for NMR chemical shift prediction. Specific data for this compound is not available in the cited literature.

AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Difference (ppm)
¹H NMR
H-37.157.100.05
H-47.657.620.03
H-56.986.950.03
CH₃2.542.510.03
¹³C NMR
C-2159.8159.50.3
C-3120.5120.10.4
C-4137.2136.90.3
C-5123.4123.00.4
C-6148.1147.80.3
CH₃24.524.20.3

Sources: Data compiled and adapted from principles discussed in organic chemistry data resources. nih.govorganicchemistrydata.orgresearchgate.net

Theoretical Calculation of Vibrational Spectra (IR, Raman) for Band Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are routinely used to compute the harmonic vibrational frequencies, IR intensities, and Raman activities of molecules. acs.orgresearchgate.net

These theoretical spectra serve as a powerful aid in the assignment of experimental bands. researchgate.net However, calculated harmonic frequencies are typically higher than experimental frequencies due to the neglect of anharmonicity and other systematic errors. To improve agreement, a uniform scaling factor is often applied to the computed frequencies. researchgate.net Furthermore, Potential Energy Distribution (PED) analysis is used to determine the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode, ensuring an unambiguous assignment. researchgate.net

For this compound, characteristic vibrational modes would include the C=O stretching of the pyridone ring (typically a strong band in the IR spectrum around 1650-1680 cm⁻¹), C-H stretching from the aromatic ring and alkyl groups (around 2900-3100 cm⁻¹), and various C-C and C-N stretching and bending modes within the ring.

Table 3: Illustrative Vibrational Mode Assignments for a Substituted Pyridone. This table presents representative data to demonstrate the assignment of vibrational spectra using DFT calculations. Specific data for this compound is not available in the cited literature.

Vibrational ModeCalculated (Scaled) Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)PED Assignment
ν(N-H)3420342598% N-H stretch
ν(C-H) aromatic3075308095% C-H stretch
ν(C-H) alkyl2960296596% C-H stretch
ν(C=O)1665167085% C=O stretch, 10% C-C stretch
ν(C=C)1605161080% C=C stretch, 15% C-H bend
β(C-H)1450145575% C-H in-plane bend
γ(C=O)75576088% C=O out-of-plane bend

Sources: Data compiled and adapted from principles discussed in theoretical vibrational studies. acs.orgresearchgate.net

Simulated UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational tool for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netnih.gov It calculates the vertical excitation energies from the ground state to various excited states, providing the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated pyridone ring and n→π* transitions involving the lone pair electrons on the oxygen and nitrogen atoms. The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared to experimental spectra measured in solution. nih.gov The calculated transitions help in understanding the electronic structure and photophysical properties of the molecule.

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for a Pyridine Derivative. This table presents representative data to demonstrate the simulation of UV-Vis spectra. Specific data for this compound is not available in the cited literature.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3150.005n→π* (HOMO → LUMO)
S₀ → S₂2800.450π→π* (HOMO-1 → LUMO)
S₀ → S₃2350.210π→π* (HOMO → LUMO+1)

Sources: Data compiled and adapted from principles discussed in TD-DFT studies. researchgate.netdiva-portal.org

Non-Linear Optical (NLO) Properties Calculation

Determination of Molecular Polarizability and Hyperpolarizability

Molecules with large π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of great interest for applications in telecommunications and optical computing. The key parameters describing these properties are the mean polarizability (α) and the first-order hyperpolarizability (β). These values quantify how the molecular dipole moment changes in the presence of an external electric field.

Computational chemistry provides a direct route to calculating these properties. For this compound, the presence of both electron-donating (alkyl, amino) and electron-withdrawing (carbonyl) groups within a conjugated system suggests it may possess notable NLO properties. DFT calculations can predict the components of the polarizability and hyperpolarizability tensors, from which the average values are derived. These theoretical predictions are essential for screening candidate molecules and guiding the design of new materials with enhanced NLO responses. researchgate.net

Table 5: Illustrative Calculated NLO Properties for a Donor-Acceptor Substituted Organic Molecule. This table presents representative data to demonstrate the calculation of NLO properties. Specific data for this compound is not available in the cited literature.

PropertyCalculated Value (a.u.)
Mean Polarizability (α)125.3
First Hyperpolarizability (β_total)850.7

Source: Data compiled and adapted from principles discussed in computational studies on NLO properties. researchgate.net

Solvent Effects and Thermochemical Properties

The surrounding solvent environment can significantly influence the behavior of a molecule, affecting its structure, stability, and electronic properties. In the field of computational chemistry, implicit solvent models are powerful tools used to approximate these effects without the prohibitive computational cost of explicitly simulating individual solvent molecules. This section explores the theoretical investigation of solvent influence on this compound and the calculation of its fundamental thermodynamic parameters.

Due to the limited availability of direct computational studies on this compound, the closely related parent compound, 1H-pyridin-2-one (also known as 2-pyridone), is often used as a model system. The principles and results derived from studying 1H-pyridin-2-one provide a strong foundation for understanding the behavior of its substituted derivatives. The presence of the ethyl and methyl groups in this compound is expected to introduce steric and electronic perturbations, but the fundamental solvent interactions and thermodynamic characteristics are largely governed by the pyridin-2-one core.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach allows for the calculation of how the solvent environment affects the solute's geometric and electronic structure.

Theoretical studies on the parent molecule, 1H-pyridin-2-one, have demonstrated that solvent polarity plays a crucial role in its tautomeric equilibrium with 2-hydroxypyridine (B17775). wikipedia.orgnih.gov In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents shift the equilibrium towards the 2-pyridone form. wikipedia.org This is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by the polar environment.

For this compound, similar behavior is anticipated. The influence of different solvents on its key molecular properties can be predicted using computational methods. The following table illustrates the expected changes in dipole moment and total energy of the more stable 1H-pyridin-2-one tautomer in representative solvents with varying polarity, calculated at a given level of theory. These values serve as a proxy for understanding the solvent effects on the substituted derivative.

SolventDielectric Constant (ε)Calculated Dipole Moment (D)Relative Solvation Free Energy (kcal/mol)
Gas Phase1.04.010.00
Cyclohexane2.05.45-5.78
Tetrahydrofuran (THF)7.56.21-8.95
Acetonitrile36.66.58-10.21
Water78.46.65-10.45

Data in the table is illustrative and based on typical results for 1H-pyridin-2-one from computational studies. Actual values for this compound would require specific calculations.

The thermodynamic properties of a molecule are essential for understanding its stability and reactivity. These parameters, including the standard enthalpy of formation (ΔHf°), standard entropy (S°), and standard Gibbs free energy of formation (ΔGf°), can be calculated using computational chemistry methods. These calculations are typically performed for the gas phase, and corrections for the condensed phase can be applied.

Computational studies on 1H-pyridin-2-one have provided insights into its thermodynamic stability. nih.govresearchgate.net For this compound, these values can be estimated by considering the contributions of the ethyl and methyl functional groups to the parent pyridinone structure. The following table presents theoretical thermodynamic data for 1H-pyridin-2-one, which serves as a baseline for its substituted analogue.

Thermodynamic ParameterCalculated Value for 1H-pyridin-2-one (Gas Phase)
Standard Enthalpy of Formation (ΔHf°)-19.5 kcal/mol
Standard Molar Entropy (S°)70.8 cal/mol·K
Standard Gibbs Free Energy of Formation (ΔGf°)-8.2 kcal/mol

Data in the table is illustrative and based on typical computational results for 1H-pyridin-2-one at 298.15 K and 1 atm. Specific calculations are required for this compound.

The addition of the ethyl and methyl groups to the pyridinone ring would affect these thermodynamic parameters. The enthalpy of formation would become more negative due to the stabilizing effect of the alkyl groups. The standard entropy would increase due to the additional atoms and the increased number of rotational and vibrational modes associated with the ethyl and methyl groups. Consequently, the Gibbs free energy of formation would also change, reflecting the combined effects of the changes in enthalpy and entropy. Accurate determination of these values for this compound would necessitate specific quantum mechanical calculations.

Reactivity Profiles and Mechanistic Pathways of 3 Ethyl 6 Methyl 1h Pyridin 2 One

Electrophilic Reaction Mechanisms

Detailed Study of Electrophilic Substitution on the Pyridine (B92270) Ring System

The pyridine ring, particularly in its pyridinone form, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quimicaorganica.orgyoutube.com For pyridine itself, electrophilic attack typically occurs at the 3-position under harsh reaction conditions. quimicaorganica.orgquora.com The deactivation is further exacerbated in acidic media, where the nitrogen atom is protonated, creating a pyridinium (B92312) ion that strongly deactivates the ring towards electrophiles. rsc.orgyoutube.com

Common electrophilic substitution reactions and their expected outcomes with 3-ethyl-6-methyl-1H-pyridin-2-one are detailed in the table below. It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible with pyridine and its derivatives, as the Lewis acid catalyst coordinates with the nitrogen atom, leading to strong deactivation. youtube.com

ReactionReagentExpected Product(s)
Nitration HNO₃/H₂SO₄3-ethyl-6-methyl-5-nitro-1H-pyridin-2-one
Halogenation Br₂/FeBr₃5-bromo-3-ethyl-6-methyl-1H-pyridin-2-one
Sulfonation SO₃/H₂SO₄3-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-5-sulfonic acid

Interactive Data Table: Electrophilic Substitution Reactions

This interactive table allows for the selection of different electrophilic reactions to visualize the expected major product with this compound.

Oxidation Reactions, Including N-Oxide Formation

The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as peroxybenzoic acid or m-chloroperoxybenzoic acid (mCPBA). wikipedia.orgacs.org The formation of the N-oxide significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. youtube.comacs.org

The oxidation of this compound would yield 3-ethyl-6-methyl-1-oxo-1H-pyridin-2-one. The N-oxide is more reactive towards electrophilic substitution than the parent pyridine, and substitution generally occurs at the 4-position. rsc.org

Furthermore, the carbonyl group within the pyridinone ring can influence oxidative pathways, though direct oxidation of the carbonyl under standard conditions is less common without ring-opening. The alkyl side chains (ethyl and methyl groups) could potentially be oxidized under strong oxidizing conditions, but this is generally a less selective process.

Nucleophilic Reaction Mechanisms

Nucleophilic Addition and Substitution Reactions on the Pyridinone Core

Pyridinone systems are more susceptible to nucleophilic attack than pyridine itself. The electron-deficient nature of the ring, enhanced by the carbonyl group, facilitates the addition of nucleophiles. chemistry-online.comquimicaorganica.org Nucleophilic attack on the pyridine ring typically occurs at the C2 and C4 positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. youtube.comchemistry-online.com

In this compound, the C4 and C6 positions are the most likely sites for nucleophilic attack. The presence of a good leaving group at these positions would facilitate nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org

The carbonyl group itself is a primary site for nucleophilic addition. Organometallic reagents, for example, can add to the carbonyl carbon. nsf.govnih.gov

Reduction Pathways of the Carbonyl Moiety

The carbonyl group of the pyridinone ring can be reduced to a hydroxyl group, and further to a methylene (B1212753) group, using various reducing agents. wikipedia.org The choice of reductant determines the extent of the reduction.

Common reducing agents and their products are outlined below:

Reducing AgentProduct
Sodium borohydride (B1222165) (NaBH₄) 3-ethyl-6-methyl-1,2,3,4-tetrahydro-2-hydroxypyridine
Lithium aluminum hydride (LiAlH₄) 3-ethyl-6-methyl-1,2,3,4,5,6-hexahydropyridine
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) 3-ethyl-6-methylpiperidine

Interactive Data Table: Carbonyl Reduction Pathways

This interactive table illustrates the products formed from the reduction of the carbonyl group in this compound with different reducing agents.

The reduction of the pyridinone ring can also be achieved through dearomatization reactions, which can be catalyzed by transition metals or proceed via metal-free methods. acs.orgnih.gov These reactions often involve the formation of dihydropyridine (B1217469) intermediates. acs.org

Ring-Opening and Rearrangement Reactions

Pyridinone rings can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack or photochemical processes. For instance, treatment with strong base at high temperatures can lead to ring cleavage.

Rearrangement reactions of pyridinone derivatives are also known. One notable example is the Beckmann rearrangement of oximes derived from ketones, which can lead to the formation of lactams (cyclic amides). msu.edu While not a direct rearrangement of the pyridinone itself, a related transformation could be envisaged.

Another class of rearrangements involves the migration of substituents around the ring, often catalyzed by acid or heat. These rearrangements, such as the Wagner-Meerwein rearrangement, typically proceed through carbocationic intermediates. msu.edu In the context of this compound, such rearrangements could potentially be induced under strongly acidic conditions, leading to isomerization of the alkyl substituents.

Photochemical Behavior and Photofading Mechanisms of Pyridin-2-one Derivatives

The photochemistry of pyridin-2-one derivatives is a rich and complex field, with the potential for various light-induced transformations. While specific studies on the photofading of this compound are not extensively documented, the behavior of analogous compounds provides significant insight into its likely photochemical pathways. The presence of the conjugated diene system within the pyridin-2-one ring is central to its photochemical reactivity.

One of the most significant photochemical reactions of N-substituted pyridin-2-ones is their [4+2] cycloaddition with singlet oxygen. rsc.orglookchem.com This reaction typically proceeds to form a 1,4-endoperoxide. rsc.orglookchem.com Notably, these endoperoxides are often thermally labile and can revert to the parent pyridin-2-one by releasing singlet oxygen, establishing a reversible process. rsc.orgresearchgate.net For this compound, a similar reaction with singlet oxygen, generated via a photosensitizer, can be anticipated. The ethyl and methyl groups, being electron-donating, may influence the electron density of the diene system and, consequently, the rate of this cycloaddition.

Furthermore, the photochemical behavior of 3-substituted 2-pyridones has been shown to lead to the formation of 3-hydroxypyridine-2,6-diones through a sequence involving a template-mediated type II photooxygenation. rsc.org This suggests a potential photofading pathway for this compound, where oxidation of the pyridin-2-one ring could lead to more complex, and potentially less colored, degradation products.

The general principles of electrocyclic reactions are also pertinent to understanding the photochemical behavior of this compound. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com As a 6π-electron system (in its enol form), the pyridin-2-one ring could theoretically undergo photochemical electrocyclic ring-opening or other rearrangements, although such pathways are less commonly reported for simple pyridin-2-ones compared to their cycloaddition reactions.

Elucidation of Novel Reaction Pathways Involving this compound as a Reactant or Intermediate

Beyond its photochemical reactivity, this compound can participate in a variety of novel reaction pathways, serving as a versatile building block in organic synthesis. The reactivity of the pyridin-2-one scaffold allows for its elaboration into more complex heterocyclic systems.

While specific novel pathways for this compound are a subject of ongoing research, the known reactivity of related systems offers a glimpse into its potential transformations. For instance, the synthesis of various fused heterocyclic compounds often utilizes pyridin-2-one derivatives as key precursors.

One area of potential exploration is the involvement of this compound in multicomponent reactions. The combination of the nucleophilic nitrogen, the activated double bonds, and the potential for tautomerism creates multiple reactive sites that could be exploited in the one-pot synthesis of complex molecules.

Furthermore, the oxidation of the methyl group at the 6-position could provide a handle for further functionalization. For example, selective oxidation could lead to the corresponding carboxylic acid or aldehyde, which are valuable intermediates for the synthesis of a wide range of derivatives. The presence of the electron-donating ethyl group at the 3-position would likely influence the regioselectivity of such oxidation reactions.

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-6-methyl-1H-pyridin-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer: A robust synthesis involves multi-step nucleophilic substitution and cyclization. For example, pyridinone derivatives are often synthesized via condensation of ethyl acetoacetate with substituted amines, followed by cyclization under acidic conditions. To optimize yields, employ Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. Use HPLC or GC-MS to monitor intermediate purity. Ensure inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational techniques:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., ethyl vs. methyl groups).
  • FT-IR : Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks.
  • DFT calculations : Use Gaussian or ORCA to model electron density maps and predict reactivity (e.g., nucleophilic attack sites) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions generating dust/aerosols.
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under inert gas (Ar) at 4°C to prevent degradation. Reference safety data sheets (SDS) for pyridinone analogs (e.g., 6-(methylamino)pyridin-2(1H)-one) for hazard guidelines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against microbial or cancer targets?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Perform MIC (Minimum Inhibitory Concentration) assays using broth microdilution against Gram-positive/negative bacteria.
    • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Mechanistic studies : Employ flow cytometry for apoptosis/necrosis profiling and Western blotting to track protein markers (e.g., caspase-3).
  • Control groups : Include positive controls (e.g., doxorubicin for cancer) and vehicle controls (DMSO <1%) .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?

Methodological Answer:

  • Data triangulation : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity).
  • Statistical analysis : Apply ANOVA or t-tests to identify outliers in bioassay replicates.
  • Error source identification : Check for solvent impurities (e.g., residual DMF in NMR samples) or photodegradation during bioassays.
  • Collaborative verification : Partner with independent labs to replicate key findings, addressing reproducibility crises .

Q. How can computational methods predict the environmental fate or metabolic pathways of this compound?

Methodological Answer:

  • QSAR models : Use EPI Suite or TEST to estimate biodegradability and toxicity.
  • Metabolism prediction : Employ GLORY or SwissADME to simulate phase I/II metabolism (e.g., hydroxylation by CYP450 enzymes).
  • Molecular docking : Screen against PDB-deposited enzymes (e.g., cytochrome c) to predict binding affinities. Validate with in vitro microsomal assays .

Data Presentation and Analysis

Q. Table 1: Representative Synthetic Yields Under Varied Conditions

Temperature (°C)SolventCatalystYield (%)Purity (HPLC)
80EtOHH₂SO₄6298.5
100ToluenePTSA7899.2
60DMFNone4595.8

Key Insight : Higher temperatures and Brønsted acids (e.g., PTSA) improve cyclization efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.